4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrido[3,2-d]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings. The presence of ethoxy and trifluoromethylphenyl groups further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrido[3,2-d]pyrimidine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or trifluoromethylphenyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine: Lacks the trifluoromethyl group, which may result in different biological activities.
6-[2-(Trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine: Lacks the ethoxy group, which can affect its solubility and reactivity.
Uniqueness
The presence of both ethoxy and trifluoromethylphenyl groups in 4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine makes it unique compared to similar compounds. These functional groups contribute to its enhanced chemical stability, lipophilicity, and potential biological activities.
Properties
CAS No. |
917759-63-8 |
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Molecular Formula |
C16H13F3N4O |
Molecular Weight |
334.30 g/mol |
IUPAC Name |
4-ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C16H13F3N4O/c1-2-24-14-13-12(22-15(20)23-14)8-7-11(21-13)9-5-3-4-6-10(9)16(17,18)19/h3-8H,2H2,1H3,(H2,20,22,23) |
InChI Key |
UWBSMWUTHOQBDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3C(F)(F)F)N |
Origin of Product |
United States |
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